N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-3-methoxy-3-methylbutanamide
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Overview
Description
N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-3-methoxy-3-methylbutanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a benzyl group and a hydroxymethyl group, along with a methoxy and methyl-substituted butanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-3-methoxy-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Benzyl Group: Benzylation of the piperidine ring is achieved using benzyl halides under basic conditions.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a reducing agent.
Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amide coupling reaction, using suitable carboxylic acid derivatives and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-3-methoxy-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Conversion of the carbonyl group to an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-3-methoxy-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-3-methoxy-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-2,5-dimethylpyrazole-3-carboxamide
- N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-2,5-dimethylpyrazole-3-carboxamide
Uniqueness
N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-3-methoxy-3-methylbutanamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]-3-methoxy-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-18(2,24-3)13-17(23)20-19(15-22)9-11-21(12-10-19)14-16-7-5-4-6-8-16/h4-8,22H,9-15H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHCANHOIPGKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)CO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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